molecular formula C14H16N2OS B7360409 N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine

Numéro de catalogue B7360409
Poids moléculaire: 260.36 g/mol
Clé InChI: VOCPMASTMHUVBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

BTK is a cytoplasmic tyrosine kinase that is primarily expressed in B-cells and plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of various signaling pathways, including the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. Inhibition of BTK by N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine blocks these downstream signaling pathways, leading to apoptosis of B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cells, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has also been shown to inhibit the activity of other kinases, including TEC, ITK, and TXK. These kinases are involved in T-cell receptor signaling and have been implicated in the pathogenesis of various autoimmune diseases. Therefore, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine may have potential therapeutic applications beyond B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is its high selectivity for BTK, which may reduce off-target effects and toxicity. However, its relatively low potency and short half-life may limit its efficacy in vivo. Additionally, the optimal dosing and treatment schedule for N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine in clinical settings are still being investigated.

Orientations Futures

For research on N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine include optimizing its pharmacokinetic properties to improve its efficacy in vivo, investigating its potential therapeutic applications in autoimmune diseases, and developing combination therapies with other targeted agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to treatment. Overall, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine represents a promising new therapeutic option for the treatment of B-cell malignancies and other diseases.

Méthodes De Synthèse

The synthesis of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine involves several steps. The first step is the preparation of 3-(pyrrol-1-yl)thiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine in the presence of a base to yield the final product. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has shown promising results in preclinical studies for the treatment of B-cell malignancies. In vitro studies have demonstrated that N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells. In vivo studies using mouse models of CLL and MCL have shown that N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine significantly reduces tumor growth and prolongs survival. Clinical trials of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine are currently ongoing in patients with CLL and MCL.

Propriétés

IUPAC Name

piperidin-1-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-14(16-9-2-1-3-10-16)13-12(6-11-18-13)15-7-4-5-8-15/h4-8,11H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCPMASTMHUVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.